REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:21]2[CH:26]=[CH:25][C:24]([O:27][S:28]([OH:31])(=[O:30])=[O:29])=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)C(OCC)=O)=[CH:5][CH:4]=1.[OH-].[Na+].S(=O)(=O)(O)O.[Na].N1C=CC=CC=1C>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([C:21]2[CH:26]=[CH:25][C:24]([O:27][S:28]([OH:31])(=[O:30])=[O:29])=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:7][CH:8]=1 |f:0.1,2.3,5.6,^1:0,38|
|
Name
|
ethyl α-(4-hydroxyphenyl)-α-(4-sulphoxyphenyl)-2-pyridine-acetate monosodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].OC1=CC=C(C=C1)C(C(=O)OCC)(C1=NC=CC=C1)C1=CC=C(C=C1)OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4-hydroxyphenyl-4-sulphoxyphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-pyridyl-methane monosodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].N1=C(C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with boiling ethanol and insoluble material
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
EXTRACTION
|
Details
|
The ethanol extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to a small volume
|
Type
|
CUSTOM
|
Details
|
to give, by crystallisation
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C1=NC=CC=C1)C1=CC=C(C=C1)OS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |